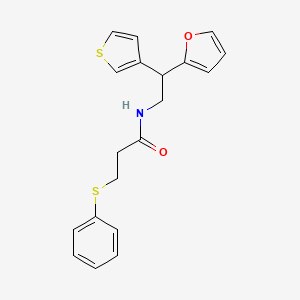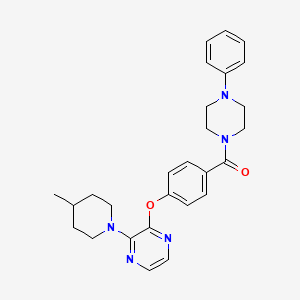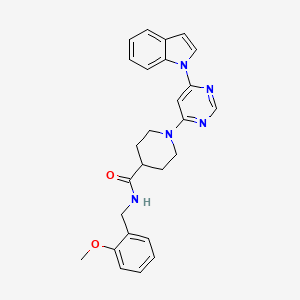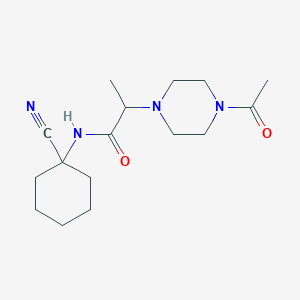![molecular formula C12H16ClNO2 B2395051 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide CAS No. 34162-29-3](/img/structure/B2395051.png)
2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide” is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 . It is typically in a solid state and is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO2/c1-9(13)12(15)14-8-7-10-3-5-11(16-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) . This indicates the presence of a chlorine atom (Cl), a methoxy group (OCH3), and an amide group (CONH2) in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 241.71 .Scientific Research Applications
Chemical Derivatives and Structural Analysis
Natural Product Derivation : Amides including compounds structurally related to 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide have been isolated from the stems of Capsicum annuum, contributing to the understanding of natural product chemistry (Chen, Yeh, & Yang, 2011).
Solubility Studies : Research into the solubility of closely related compounds in various solvent mixtures aids in understanding their physical properties and potential applications in different mediums (Pascual et al., 2017).
Biological and Pharmacological Applications
Receptor Binding Studies : Phenylalkyl amides, akin to this compound, have been used in studies to investigate the binding site of the melatonin receptor, providing insights into receptor-ligand interactions (Garratt et al., 1996).
Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in combating infections (Helal et al., 2013).
Antioxidant and Anticancer Activity : Derivatives of related compounds exhibit noteworthy antioxidant and anticancer activities, indicating their potential use in therapeutic applications (Tumosienė et al., 2020).
Environmental Impact and Analysis
Herbicide Analysis : Studies on related chloroacetamide herbicides have explored their environmental impact, adsorption, and efficacy, contributing to a better understanding of their behavior in agricultural settings (Peter & Weber, 1985).
Metabolism in Biological Systems : Research on the metabolism of structurally similar compounds in human and rat liver microsomes provides insights into their biotransformation and potential toxicological implications (Coleman et al., 2000).
Analytical Chemistry and Synthesis
Structural Characterization : The structural analysis of Schiff bases similar to this compound, contributes to the field of analytical chemistry (Yaeghoobi, Rahman, & Ng, 2009).
Synthetic Pathways : Studies on the synthesis of analogs provide valuable information on feasible synthetic routes and the chemical behavior of these compounds (Waumans, Bruneel, & Tytgat, 2003).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide . Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets and its overall effectiveness.
properties
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(13)12(15)14-8-7-10-3-5-11(16-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHALFLNGLIZOFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2394970.png)

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)

![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)

![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)


![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)

